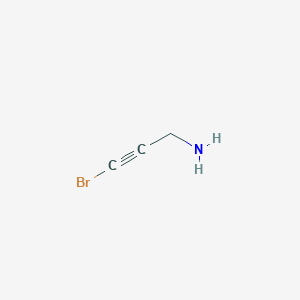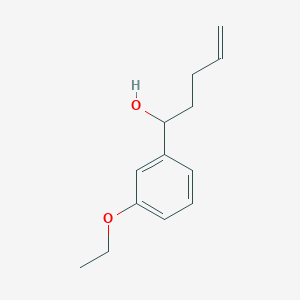
3-Methoxyoxetane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyoxetane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylic acid functional group. This compound is primarily used for research purposes and is not intended for human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxetane-3-carboxylic acid can be achieved through various methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile . Another method includes the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and BLD Pharm provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxyoxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The oxetane ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methoxyoxetane-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methoxyoxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyloxetane-3-carboxylic acid: This compound has a similar structure but with a methyl group instead of a methoxy group.
Oxetane-3-carboxylic acid: Another similar compound with an oxetane ring and a carboxylic acid group.
3-Bromooxetane: This compound features a bromine atom attached to the oxetane ring.
Uniqueness
3-Methoxyoxetane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis processes.
Eigenschaften
CAS-Nummer |
1450997-89-3 |
|---|---|
Molekularformel |
C5H8O4 |
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
3-methoxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c1-8-5(4(6)7)2-9-3-5/h2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
IRPBKDSMNXQPIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(COC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
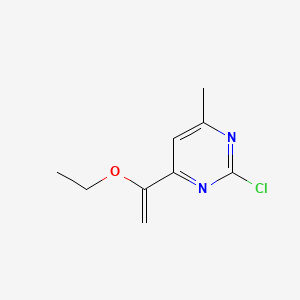
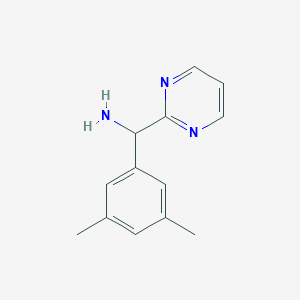
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
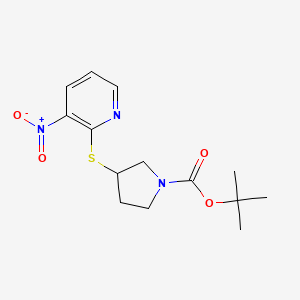
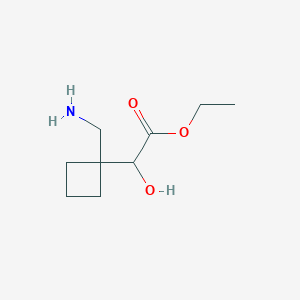
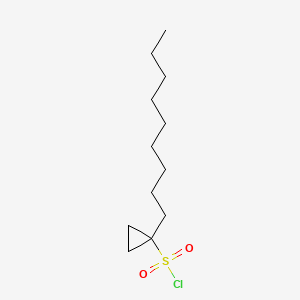
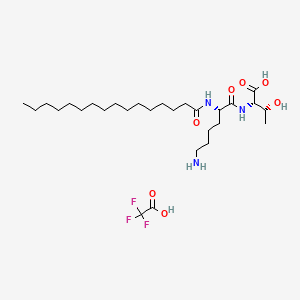
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13643379.png)
